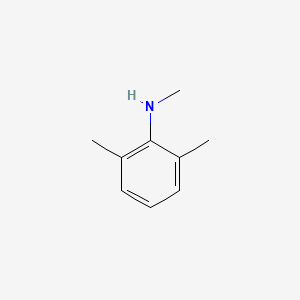
N,2,6-trimethylaniline
Cat. No. B1295247
Key on ui cas rn:
767-71-5
M. Wt: 135.21 g/mol
InChI Key: NLGKRVNANIZGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04188341
Procedure details


14.0 g (0.25 mol) of acrolein is added dropwise at 25° to 30° C. to 23.3 g (0.15 mol) of N-(3-penten-2-yl)-morpholine. The mixture obtained is stirred for 15 hours at 25° C. and subsequently, for further 15 hours at 50° C. Then the mixture is transferred into an autoclave and after addition of 400 ml of a 40% by weight aqueous solution of methylamine and 10.0 g of palladium coal (5%), the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C. Subsequently the catalyst is separated off by filtration and washed with ether. The filtrate is several times extracted with ether, the combined extracts are dried over magnesium sulphate and the ether is distilled off. Then water is added to the residue and the whole is acidified by addition of hydrochloric acid. The acid solution obtained is extracted with ether and the extract is discarded. Now sodium bicarbonate is added to the acid solution until the mixture shows alkaline reaction and the whole is again extracted with ether. The extract is dried over sodium sulphate and the ether is distilled off. N-methyl-2,6-dimethylaniline is obtained by distillation of the residue at 0.1 Torr.
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step One

Name
N-(3-penten-2-yl)-morpholine
Quantity
23.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=O.[CH3:5][CH:6](N1CCOCC1)[CH:7]=[CH:8][CH3:9].[CH3:16][NH2:17]>[Pd]>[CH3:16][NH:17][C:4]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[CH3:1]
|
Inputs


Step One
|
Name
|
acrolein
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
N-(3-penten-2-yl)-morpholine
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=CC)N1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 15 hours at 25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
subsequently, for further 15 hours at 50° C
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently the catalyst is separated off by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts are dried over magnesium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ether is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then water is added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the whole is acidified by addition of hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid solution obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Now sodium bicarbonate is added to the acid solution until the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the whole is again extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract is dried over sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ether is distilled off
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

